molecular formula C12H15ClN2O3 B2807622 N'-(3-chlorophenyl)-N-(3-methoxypropyl)ethanediamide CAS No. 331863-70-8

N'-(3-chlorophenyl)-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2807622
CAS No.: 331863-70-8
M. Wt: 270.71
InChI Key: SZAXZOUMRIKNOP-UHFFFAOYSA-N
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Description

N'-(3-Chlorophenyl)-N-(3-methoxypropyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 3-chlorophenyl group and a 3-methoxypropyl moiety. Ethanediamides, in general, exhibit diverse biological activities, including enzyme inhibition and pesticidal action, depending on their substituents . The 3-chlorophenyl group is a common pharmacophore in agrochemicals (e.g., fungicides) and pharmaceuticals, often enhancing lipophilicity and target binding . The 3-methoxypropyl chain may influence solubility and metabolic stability.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-7-3-6-14-11(16)12(17)15-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXZOUMRIKNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional groups with several diamides and amides:

Compound Name Molecular Formula Key Substituents Backbone Reference
N'-(3-Chlorophenyl)-N-(3-methoxypropyl)ethanediamide C₁₂H₁₅ClN₂O₃ 3-Chlorophenyl, 3-methoxypropyl Ethanediamide
N-[(1R,2R)-2-carbamimidamido...]ethanediamide (Compound 273) C₁₈H₁₈ClFN₄O₂ 4-Chloro-3-fluorophenyl, carbamimidamidoindane Ethanediamide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₃ 3-Chlorophenyl, tetrahydrofuranoyl Carboxamide
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 3-Isopropoxyphenyl, trifluoromethyl Benzamide

Key Observations :

  • The 3-chlorophenyl group is conserved in cyprofuram and the target compound, suggesting possible pesticidal activity . Compound 273, however, uses a 4-chloro-3-fluorophenyl group, which may improve enzyme inhibition .
  • The 3-methoxypropyl substituent in the target compound differs from the carbamimidamido group in Compound 273, likely altering solubility and pharmacokinetics.
Physicochemical Properties

Hypothetical properties of the target compound, inferred from analogs:

Property This compound Compound 273 Cyprofuram
Molecular Weight ~294.7 g/mol 376.8 g/mol 306.7 g/mol
LogP (Lipophilicity) ~2.5–3.0 (moderate) 3.2 2.8
Solubility Low in water (methoxypropyl enhances lipid solubility) Low Low
Metabolic Stability Likely moderate (methoxy group may resist oxidation) High Moderate

Key Observations :

  • Higher molecular weight and LogP compared to cyprofuram suggest enhanced membrane permeability but lower aqueous solubility .

Key Observations :

  • The target compound’s 3-chlorophenyl group aligns with fungicidal activity in cyprofuram and flutolanil, but its diamide structure may enable dual-target inhibition .

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